9-Deschloro-9-bromo-beclomethasone dipropionate
Description
9-Deschloro-9-bromo Beclomethasone Dipropionate, also known as Beclomethasone Dipropinate EP Impurity D, is an impurity of Beclomethasone Dipropionate . It is also referred to as (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis (1-oxopropoxy)pregna-1,4-diene-3,20-dione .
Molecular Structure Analysis
The molecular formula of 9-Deschloro-9-bromo-beclomethasone dipropionate is C28H37BrO7 . The molecular weight is 565.49 .Scientific Research Applications
Pharmacological Profile
Beclomethasone dipropionate is recognized for its potent anti-inflammatory effects with minimal systemic activity due to rapid metabolic inactivation. This characteristic underlines its utility in conditions requiring localized corticosteroid action such as asthma and allergic rhinitis. The high topical activity combined with lower systemic effects is attributed to its metabolism, which significantly reduces the risk of systemic corticosteroid side effects (Brogden et al., 2012).
Therapeutic Applications
The primary application of beclomethasone dipropionate has been in the management of asthma, where it is administered via inhalation. It allows for a significant reduction in the dosage of systemic corticosteroids among patients, potentially substituting them entirely in certain cases. Its efficacy in asthma control without inducing notable glucocorticoid effects is a key aspect of its therapeutic profile (Brogden et al., 2012).
Novel Formulations
Recent advancements in drug delivery systems have seen the development of hydrofluoroalkane (HFA)-propelled beclomethasone formulations. These have shown improved delivery and efficacy in asthma management, suggesting potential areas of application for its derivatives like 9-Deschloro-9-bromo-beclomethasone dipropionate. The enhanced delivery to both large and small airways without increasing systemic side effects represents a significant improvement in therapeutic approaches (Davies, 1998).
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTPQNBZOYQVJP-XYWKZLDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742183 | |
Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Deschloro-9-bromo-beclomethasone dipropionate | |
CAS RN |
52092-14-5 | |
Record name | (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52092-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Deschloro-9-bromo-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-DESCHLORO-9-BROMO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO9X1Z94WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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